Product packaging for 2H-Tetrazol-2-amine(Cat. No.:CAS No. 23579-43-3)

2H-Tetrazol-2-amine

Cat. No.: B14705147
CAS No.: 23579-43-3
M. Wt: 85.07 g/mol
InChI Key: XJPANWOKBWZVHC-UHFFFAOYSA-N
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Description

2H-Tetrazol-2-amine (Molecular Formula: CH3N5) is a specialist five-membered heterocyclic compound featuring a planar, polynitrogen, electron-rich structure that is of significant interest in medicinal chemistry and drug discovery . The tetrazole ring system is widely recognized as a versatile bioisostere, frequently used as a non-classical replacement for carboxylic acid groups in drug molecules due to comparable pKa values and spatial requirements, which can favorably alter a compound's pharmacokinetic profile . This specific isomer is part of a class of compounds known for diverse pharmacological properties, including documented applications as a key scaffold in the development of antihypertensive agents . Its high nitrogen content and electron-delocalized system also make it a valuable precursor in materials science. When handling this compound, standard safety protocols for research chemicals must be followed; it is recommended to use engineering controls such as a chemical fume hood and to wear appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3N5 B14705147 2H-Tetrazol-2-amine CAS No. 23579-43-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23579-43-3

Molecular Formula

CH3N5

Molecular Weight

85.07 g/mol

IUPAC Name

tetrazol-2-amine

InChI

InChI=1S/CH3N5/c2-6-4-1-3-5-6/h1H,2H2

InChI Key

XJPANWOKBWZVHC-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=N1)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2h Tetrazol 2 Amine and Its Derivatives

Direct Synthesis Routes to 2H-Tetrazol-2-amine Core Structure

The formation of the tetrazole ring, particularly the 2,5-disubstituted pattern found in many derivatives of this compound, is often achieved through cyclization reactions. These methods typically involve the construction of the five-membered ring from acyclic precursors.

The most prevalent method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. nih.govresearchgate.net This 1,3-dipolar cycloaddition is a powerful tool for forming the 5-substituted-1H-tetrazole, which can then be functionalized to produce 2H-tetrazole derivatives. nih.gov

The reaction mechanism involves the addition of an azide anion to the carbon-nitrogen triple bond of the nitrile. youtube.com This process is often facilitated by the activation of the nitrile with a Lewis acid or a Brønsted acid, which increases the electrophilicity of the nitrile carbon. youtube.com The subsequent intramolecular cyclization of the resulting intermediate leads to the formation of the stable, aromatic tetrazole ring. youtube.comresearchgate.net While many cycloadditions are concerted, the nitrile-azide reaction is often considered a stepwise process. youtube.com Electron-withdrawing groups on the nitrile can enhance the reaction rate by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, facilitating its interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.gov

Table 1: Conditions for Nitrile-Azide Cycloaddition
ReactantsCatalyst/AcidSolventConditionsProduct TypeReference
Benzonitrile, Sodium AzideAmmonium (B1175870) ChlorideDMFHeating5-phenyl-1H-tetrazole youtube.com
Aryl Nitriles, Sodium AzideCobalt(II) complexMethanolReflux5-substituted 1H-tetrazoles nih.gov
Aryl Nitriles, Sodium AzideCo–Ni/Fe3O4@MMSHSNot SpecifiedMild conditions5-substituted 1H-tetrazoles rsc.org
Sugar Azide, p-Toluenesulfonyl CyanideNone (Thermal)Not SpecifiedHeating1-substituted 5-sulfonyl tetrazole nih.gov

Alternative routes to tetrazoles involve condensation reactions where the azide moiety is generated in situ or introduced via a different functional group. For instance, amidines and guanidines can be transformed into tetrazole derivatives using a powerful diazotizing reagent like FSO₂N₃ in an aqueous environment. organic-chemistry.org This method provides a facile synthesis of tetrazoles under mild conditions. organic-chemistry.org Another approach involves the reaction of isonitriles with N,N-dibromoarylsulfonamides and sodium azide, which yields aminotetrazoles through a cascade reaction. organic-chemistry.org

While less common, the cycloaddition of arylcyanamides with azide sources represents a direct route to 5-amino-tetrazole derivatives. The cyanamide (B42294) group (-N-C≡N) can react with an azide, such as sodium azide, in a [3+2] cycloaddition manner, analogous to the nitrile reaction. This pathway directly installs an amino group at the 5-position of the tetrazole ring, which is a key structural feature of derivatives related to this compound.

To control the regioselectivity and improve the efficiency of tetrazole synthesis, various catalytic systems have been developed. Copper catalysts are particularly noteworthy for their ability to promote the N²-arylation of 5-substituted tetrazoles, leading to the formation of 2,5-disubstituted tetrazoles. organic-chemistry.org For example, the use of [Cu(OH)(TMEDA)]₂Cl₂ facilitates the reaction between 5-substituted tetrazoles and arylboronic acids, affording 2,5-disubstituted tetrazoles with high regioselectivity. organic-chemistry.org Copper catalysts supported on magnetic nanoparticles have also been employed for the synthesis of 5-substituted 1H-tetrazoles from aryl nitriles and sodium azide, offering the advantage of easy catalyst recovery and reuse. nanomaterchem.com

Acidic conditions are crucial, particularly in non-catalyzed reactions, for activating the nitrile substrate. Protic acids, such as ammonium chloride, can protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by the azide anion. youtube.com This activation is a key step in driving the cycloaddition forward, especially for less reactive nitriles. youtube.comresearchgate.net

Table 2: Catalytic and Acidic Conditions for Tetrazole Synthesis
Reaction TypeCatalyst/AcidReactantsKey FeatureReference
N²-Arylation[Cu(OH)(TMEDA)]₂Cl₂5-substituted tetrazoles, Arylboronic acidsHighly regioselective for 2,5-disubstituted tetrazoles organic-chemistry.org
Nitrile-Azide CycloadditionAmmonium Chloride (Brønsted Acid)Benzonitrile, Sodium AzideActivates nitrile for azide attack youtube.com
Nitrile-Azide CycloadditionFe₃O₄@SiO₂/aza-crown ether-Cu(ІІ)Aryl nitriles, Sodium AzideReusable magnetic nanocatalyst nanomaterchem.com
[3+2] CycloadditionSilver trifluoroacetateArenediazonium salts, TrimethylsilyldiazomethaneRegioselective synthesis of 2-aryl-2H-tetrazoles nih.gov

Cyclization Reactions for Tetrazole Ring Formation

Derivatization and Functionalization Strategies

Once the core tetrazole ring is formed, derivatization and functionalization strategies are employed to introduce various substituents and modify the compound's properties. For derivatives of this compound, functionalization can occur at the amino group or on the tetrazole ring itself.

A common strategy involves the alkylation of a pre-formed tetrazole ring. For example, 5-amino-2H-tetrazole can be N-alkylated at the 2-position of the tetrazole ring. In one synthetic route, this was achieved by reacting 5-aminotetrazole (B145819) with ethyl bromoacetate (B1195939) in the presence of a base like potassium hydroxide, yielding ethyl 2-(5-amino-2H-tetrazol-2-yl)acetate. tandfonline.com This intermediate can then be further modified; for instance, reaction with hydrazine (B178648) hydrate (B1144303) converts the ester into a hydrazide, which can then be cyclized to form other heterocyclic systems attached to the tetrazole core. tandfonline.com

The amino group of this compound itself is a prime site for functionalization. Standard methods for amine derivatization, such as acylation, can be applied. semanticscholar.org For example, the amino group of a related compound, 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine, was replaced with hydrazide or glycine (B1666218) amide moieties to generate new derivatives. doi.org Such modifications are crucial for exploring the structure-activity relationships of tetrazole-containing compounds.

Another advanced strategy is the direct C-H functionalization of the tetrazole ring or adjacent aryl groups. While challenging due to the inherent stability of the tetrazole ring, transition metal-catalyzed C-H activation provides a powerful method for introducing new bonds and functional groups without pre-functionalized starting materials. rsc.org

Table 3: Examples of Derivatization Reactions
Starting MaterialReagent(s)Reaction TypeProductReference
5-aminotetrazole1. KOH, 2. Ethyl bromoacetateN-AlkylationEthyl 2-(5-amino-2H-tetrazol-2-yl)acetate tandfonline.com
Ethyl 2-(5-amino-2H-tetrazol-2-yl)acetateHydrazine hydrateHydrazinolysis2-(5-amino-2H-tetrazol-2-yl)acetohydrazide tandfonline.com
N-Boc-protected 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amineTrifluoroacetic acidDeprotection2-Amino-N-[6-(5-phenyl-2H-tetrazol-2-yl)hexyl]acetamide doi.org
Valsartan (B143634) (a 2H-tetrazole derivative)Various phenolsEsterificationEster derivatives of Valsartan nih.govnih.gov

Alkylation Reactions of Nitrogen Atoms

Alkylation of the tetrazole ring is a fundamental transformation that primarily occurs at the endocyclic nitrogen atoms. A significant challenge in the alkylation of 5-substituted tetrazoles is the general lack of regioselectivity. The reaction of a tetrazolate anion, formed in a basic medium, with an electrophile such as an alkyl halide typically leads to a mixture of two regioisomers: the 1-alkyl and 2-alkyltetrazoles. mdpi.comresearchgate.net The ratio of these isomers is influenced by several factors, including the electronic nature of the C5 substituent, the steric hindrance of the alkylating agent, and the specific reaction conditions employed. researchgate.net For instance, the alkylation of 5-nitrotetrazole salts with alkyl halides is known to predominantly yield N(2) regioisomers. researchgate.net

Alternative methods have been developed to achieve preferential formation of 2,5-disubstituted tetrazoles. One such method involves the alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines. organic-chemistry.org This approach, along with one-pot 1,3-dipolar cycloaddition/diazotization sequences, provides a route to specific isomers from readily available nitriles. organic-chemistry.org

N-Benzylation Approaches

N-benzylation serves as a specific and well-studied example of tetrazole alkylation. The reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of a base like potassium carbonate results in the formation of two separable regioisomers: N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide and N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide. mdpi.comresearchgate.net Experimental results show a slight preference for the 2,5-disubstituted product, with the 2H-regioisomer forming in a 55% ratio compared to 45% for the 1H-regioisomer. mdpi.comresearchgate.net

Computational studies provide insight into this regioselectivity. Density Functional Theory (DFT) calculations indicate that the 2H-tautomer of the starting material is a stronger nucleophile (N = 5.13 eV) than the 1H-tautomer (N = 4.93 eV). mdpi.com This higher nucleophilicity of the N2 nitrogen atom favors the attack on the electrophilic benzyl bromide, leading to the observed product distribution. mdpi.com The 2,5-disubstituted product (2,5-AMT) also exhibits a smaller HOMO-LUMO energy gap compared to the 1,5-disubstituted product (1,5-AMT), suggesting greater reactivity and stability. mdpi.com

Table 1: Products of N-Benzylation of N-benzoyl 5-(aminomethyl)tetrazole mdpi.comresearchgate.net
Compound NameStructureRegioisomerYield RatioMelting Point (°C)
N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide1,5-AMT1H45%104–106
N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide2,5-AMT2H55%88–90

Acylation Reactions of Amine Groups

The exocyclic amine group in this compound and its derivatives readily undergoes acylation to form the corresponding amides. thieme-connect.de This reaction is a common and important transformation in organic synthesis. thieme-connect.deresearchgate.net For example, the synthesis of valsartan derivatives, such as 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, involves the acylation of a secondary amine attached to the biphenyl-tetrazole scaffold. nih.gov In this structure, the nitrogen atom is acylated with a pentanoyl group, demonstrating the formation of an amide linkage. nih.gov Similarly, the starting material used in the N-benzylation studies discussed previously, N-benzoyl 5-(aminomethyl)tetrazole, is itself an example of an acylated aminotetrazole, featuring a benzoyl group on the exocyclic nitrogen. mdpi.comresearchgate.net

Table 2: Examples of Acylated Amine Groups in Tetrazole Derivatives
Parent Structure FeatureAcyl GroupResulting Functional GroupReference Compound
5-(aminomethyl)tetrazoleBenzoylBenzamideN-benzoyl 5-(aminomethyl)tetrazole mdpi.comresearchgate.net
N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)aminePentanoylPentanamideValsartan Derivative nih.gov

Substitution Reactions for Modified Tetrazoles

Substitution reactions are key to modifying the tetrazole core, with the reactivity largely dictated by the nucleophilic nature of the ring's nitrogen atoms.

Nucleophilic Behavior of Nitrogen Atoms

The tetrazole ring contains four nitrogen atoms, each with a lone pair of electrons, making the ring system inherently nucleophilic. nih.gov This character is fundamental to its reactivity towards electrophiles, most notably in alkylation reactions. researchgate.net 5-Substituted tetrazoles exist in two tautomeric forms, 1H and 2H. mdpi.comnih.gov In solution, the 1H tautomer is generally the predominant form. nih.gov However, under basic conditions, the acidic N-H proton is removed to form a delocalized tetrazolate anion. mdpi.com This anion is a potent nucleophile that can react with various electrophiles. mdpi.com The attack can occur at different nitrogen atoms, leading to isomeric products. mdpi.com As established in computational studies, the nitrogen atoms in the 2H-tautomer exhibit stronger nucleophilicity than those in the 1H-form, which can influence the outcome of reactions like benzylation. mdpi.com The tetrazole moiety can also form multiple hydrogen bonds via the sigma-lone pairs on its four nitrogen atoms, further highlighting their electron-donating, nucleophilic character. nih.gov

Cross-Coupling Methodologies

Modern cross-coupling reactions provide highly efficient and selective methods for functionalizing tetrazoles, particularly at the N2 position. These methods often employ transition metal catalysts to forge new carbon-nitrogen or nitrogen-heteroatom bonds.

One notable method achieves the site-selective cross-coupling of the N2-position of tetrazoles with indoles. rsc.org This reaction proceeds under mild conditions at room temperature and is completed within minutes. rsc.org The key to its success and N2-selectivity is the in-situ generation of N2-iodotetrazole intermediates, which activate the indole (B1671886) for subsequent coupling. rsc.org

Palladium catalysis has also been utilized in a three-component coupling reaction to synthesize 2-allyltetrazoles. nih.gov This process involves the reaction of activated cyano compounds, allyl methyl carbonate, and trimethylsilyl (B98337) azide in the presence of a palladium catalyst, with a π-allylpalladium azide complex proposed as the key intermediate. nih.gov

Furthermore, copper-catalyzed methodologies have been developed for the highly regioselective N2-arylation of 5-substituted tetrazoles. organic-chemistry.org Using arylboronic acids as the coupling partner in the presence of a specific copper complex, this method affords 2,5-disubstituted tetrazoles with high selectivity. organic-chemistry.org A metal-free alternative for N2-arylation uses diaryliodonium salts, which are effective for a wide range of electron-rich and electron-deficient aryl groups. organic-chemistry.org

Table 3: Comparison of Cross-Coupling Methodologies for N-Functionalization of Tetrazoles
MethodologyCatalyst/ReagentCoupling PartnerKey FeatureProduct Type
N2-Indole Coupling rsc.orgNot specified (via N2-iodotetrazole)IndolesN2-site-selectivity, mild conditionsN2-Indolyl-tetrazoles
Palladium-Catalyzed TCC nih.govPd(dba)₃ / (2-furyl)₃PAllyl methyl carbonateThree-component reaction2-Allyltetrazoles
Copper-Catalyzed Arylation organic-chemistry.org[Cu(OH)(TMEDA)]₂Cl₂Arylboronic acidsHigh regioselectivity for N22,5-Diaryl-tetrazoles
Metal-Free Arylation organic-chemistry.orgDiaryliodonium saltsAryl groups from saltMetal-free conditions2,5-Diaryl-tetrazoles

Synthesis of Hybrid Compounds

The tetrazole ring is a valuable building block in the synthesis of hybrid compounds, where it is covalently linked to other pharmacologically relevant scaffolds, such as other heterocycles. The goal is often to create molecules with enhanced or novel biological activities.

A prominent class of such molecules are pyrazole-tetrazole hybrids. mdpi.com Several synthetic strategies exist for linking these two five-membered heterocycles. One approach begins with a precursor that already contains the pyrazole (B372694) ring, such as 4-aminoacetophenone. The amine function is first converted to a tetrazole ring using sodium azide and triethyl orthoformate. The resulting acetophenone (B1666503) tetrazole then undergoes further reactions, like condensation with benzaldehyde (B42025) to form a chalcone, which is subsequently cyclized with hydrazine to form the second pyrazole ring, ultimately linking the two heterocyclic systems via a phenyl group. mdpi.com

Another strategy involves constructing the tetrazole ring onto a pre-existing pyrazole-nitrile derivative. For example, 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles can be converted into 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives by reacting them with sodium azide and ammonium chloride in DMF. mdpi.com A similar approach has been used to create tetrapodal hybrid molecules, where a pyrazole-nitrile is treated with sodium azide and zinc bromide in water to form the tetrazole ring, which is then elaborated into a larger structure. mdpi.commdpi.com

Table 4: Synthetic Approaches to Pyrazole-Tetrazole Hybrid Compounds
Starting Material CoreTetrazole-Forming ReagentsLinkage TypeReference
Aminophenyl-pyrazoleSodium azide, triethyl orthoformatePyrazole-Phenyl-Tetrazole mdpi.com
Pyrazole-carbonitrileSodium azide, ammonium chlorideDirect Pyrazole-Tetrazole mdpi.com
Pyrazole-nitrileSodium azide, zinc bromideDirect Pyrazole-Tetrazole mdpi.commdpi.com

Formation of Tetrazole-Acetamide Derivatives

The formation of an acetamide (B32628) derivative from this compound would theoretically proceed via a standard acylation reaction. This involves the treatment of the amine with an acetylating agent such as acetyl chloride or acetic anhydride, likely in the presence of a non-nucleophilic base to neutralize the acid byproduct.

While no specific literature detailing the synthesis of N-(2H-tetrazol-2-yl)acetamide was found, the general synthesis of related acetamides, such as N-(thiazol-2-yl)acetamide, involves refluxing the corresponding amine with acetyl chloride in a dry solvent like acetone. nih.gov A similar approach could be hypothesized for this compound. The reaction would involve the nucleophilic attack of the exocyclic amino group of this compound on the carbonyl carbon of the acetylating agent.

Hypothetical Reaction Scheme:

Reactants: this compound, Acetyl Chloride, Base (e.g., Pyridine)

Solvent: Aprotic solvent (e.g., Dichloromethane, Acetonitrile)

Product: N-(2H-tetrazol-2-yl)acetamide

A data table for such a reaction would typically include entries for the acetylating agent, base, solvent, reaction temperature, time, and yield. However, due to the lack of specific experimental data in the literature, a detailed table cannot be constructed.

Synthesis of 2-Halo-2H-azirine Derivatives with Tetrazole Substituents

The synthesis of 2-halo-2H-azirines bearing a tetrazole substituent has been achieved, providing a template for how a this compound moiety might be incorporated. The established methodology involves the thermolysis of haloazidoalkenes. nih.gov Specifically, 2-halo-2-(tetrazol-5-yl)-2H-azirines are formed in high yields by heating the corresponding haloazidoalkenes in toluene (B28343) at 90 °C for 2–3 hours. nih.gov

This synthesis proceeds through a non-classical Wittig reaction to form the haloazidoalkene precursor, followed by thermal decomposition which leads to the formation of the highly reactive 2H-azirine ring. nih.gov

General Reaction Pathway:

Precursor Synthesis: Reaction of a tetrazol-5-yl-phosphorus ylide with an N-halosuccinimide and trimethylsilyl azide (TMSN₃) to yield a haloazidoalkene.

Cyclization: Thermolysis of the haloazidoalkene in a suitable solvent.

The following table summarizes the synthesis of various 2-halo-2-(1-benzyl-1H-tetrazol-5-yl)-2H-azirines, which serves as the closest available model in the literature.

Precursor (Haloazidoalkene)Product (2-Halo-2H-azirine)Reaction ConditionsYield (%)Reference
(Z)-Ethyl 2-azido-3-(1-benzyl-1H-tetrazol-5-yl)-3-chloroacrylateEthyl 2-(1-benzyl-1H-tetrazol-5-yl)-2-chloro-2H-azirine-3-carboxylateToluene, 90 °C, 2-3 h97 nih.gov
(Z)-1-(1-Benzyl-1H-tetrazol-5-yl)-2-azido-1-chloro-3,3-dimethylbut-1-ene2-(1-Benzyl-1H-tetrazol-5-yl)-2-chloro-3-neopentyl-2H-azirineToluene, 90 °C, 2-3 h99 nih.gov
(Z)-1-(1-Benzyl-1H-tetrazol-5-yl)-2-azido-1-bromo-3,3-dimethylbut-1-ene2-(1-Benzyl-1H-tetrazol-5-yl)-2-bromo-3-neopentyl-2H-azirineToluene, 90 °C, 2-3 h85 nih.gov

Reaction Condition Optimization for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound. For the synthesis of tetrazoles, particularly those formed through cyclization, temperature and solvent choice are key parameters.

Temperature Control in Cyclization Reactions

Temperature control is critical in the synthesis of tetrazoles as it can influence reaction rate, selectivity between isomers (e.g., 1H- versus 2H-tetrazoles), and the stability of the final product. For the cyclization of aminoguanidine (B1677879) derivatives to form aminotetrazoles, the reaction with nitrous acid is typically performed at low temperatures (e.g., 0-5 °C) to control the diazotization step and prevent decomposition of the diazonium intermediate. ijisrt.com

In the synthesis of 2-halo-2-(tetrazol-5-yl)-2H-azirines, the cyclization of the haloazidoalkene precursor is achieved through thermolysis at a specific temperature. The reaction in toluene at 90 °C provides high yields, while attempts at using other solvents like n-heptane at different temperatures led to complex mixtures and degradation products, highlighting the importance of precise temperature management. nih.gov

A study on the thermal characteristics of 5-amino tetrazole (HAT), a related compound, showed that exposure to high temperatures (85 °C) and humidity can lead to changes in its chemical structure and a reduction in its heat of reaction, indicating potential degradation. researchgate.net This underscores the need for careful temperature control not only during synthesis but also in the handling and storage of aminotetrazole compounds.

Solvent Effects on Reaction Yield and Purity

The choice of solvent can significantly impact the yield and purity of tetrazole synthesis by affecting the solubility of reactants, the stability of intermediates, and the reaction pathway.

In the synthesis of 2-halo-2-(tetrazol-5-yl)-2H-azirines, the solubility of the haloazidoalkene precursor was a critical factor. nih.gov The use of n-heptane, a low-solubility solvent for the precursor, resulted in complex mixtures and degradation. In contrast, toluene proved to be an effective solvent, leading to high yields of the desired 2H-azirine. nih.gov

For the general synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide, various solvent systems have been explored. Water has been used as a solvent with zinc salts as catalysts, offering an environmentally benign option. organic-chemistry.org Other studies have utilized polar aprotic solvents like DMF or DMSO, particularly for microwave-assisted syntheses. rsc.org The choice of solvent often depends on the specific substrates and the catalyst being used. For instance, a cobalt(II)-complex catalyzed synthesis of 1H-tetrazoles from organonitriles and sodium azide was optimized in DMSO at 110 °C.

The synthesis of 2-aryl-5-amino-2H-tetrazoles from aryldiazonium salts and guanidines is performed under mild conditions, but the specific solvent effects on yield and purity were not detailed in the available literature. organic-chemistry.org

Spectroscopic and Structural Characterization Studies of 2h Tetrazol 2 Amine and Analogues

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic methods are indispensable for the detailed analysis of tetrazole derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools used to confirm the synthesis and purity of these compounds and to study their structural features. nih.govresearchgate.netnih.gov

NMR spectroscopy is a powerful tool for probing the structure of tetrazoles by providing information on the chemical environment of various nuclei, primarily ¹H and ¹³C. ox.ac.ukipb.pt For complex heterocyclic systems, advanced 1D and 2D NMR techniques are often employed for complete structural assignment. ipb.pt

The ¹H NMR spectrum of 2H-Tetrazol-2-amine is expected to be relatively simple, characterized by two main signals.

Tetrazole Ring Proton (C5-H): A single proton is attached to the carbon atom of the tetrazole ring. In related 5-substituted-1H-tetrazole structures, the chemical shift for this proton typically appears in the downfield region. For instance, in 1-(phenyl)-1H-tetrazole, this proton signal is observed as a singlet at δ 8.20 ppm. rsc.org This significant downfield shift is attributed to the deshielding effect of the electron-withdrawing nitrogen atoms within the aromatic heterocyclic ring.

Amine Protons (NH₂): The two protons of the primary amine group are expected to produce a signal in the range of δ 0.5-5.0 ppm. libretexts.org The exact chemical shift and appearance (broad or sharp) of the NH₂ signal are highly dependent on factors such as solvent, concentration, and temperature, due to variable hydrogen bonding and chemical exchange rates. libretexts.org The presence of the amine protons can be confirmed by a D₂O exchange experiment, which would cause the NH₂ signal to disappear from the spectrum. libretexts.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
CH (Tetrazole Ring) ~ 8.0 - 8.2 Singlet Downfield due to deshielding by ring nitrogens. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, only one carbon signal is expected.

Tetrazole Ring Carbon (C5): The single carbon atom in the tetrazole ring is attached to the exocyclic amine group and is situated between two nitrogen atoms. In various 5-substituted phenyl-1H-tetrazoles, the resonance for the tetrazole ring carbon (C5) is typically observed in the range of δ 153-156 ppm. rsc.org For example, in 5-phenyl-1H-tetrazole, the C5 signal appears at δ 155.93 ppm. rsc.org This downfield chemical shift is characteristic of a carbon atom in a highly electron-deficient environment within a nitrogen-rich heterocycle. Carbons directly attached to a nitrogen atom typically appear in the 10-65 ppm range, but the aromatic and electron-deficient nature of the tetrazole ring shifts this carbon significantly further downfield. libretexts.org

Table 2: Expected ¹³C NMR Chemical Shift for this compound

Carbon Type Expected Chemical Shift (δ, ppm)

| C 5 (Tetrazole Ring) | ~ 153 - 156 |

Beyond ¹H and ¹³C, NMR spectroscopy of other nuclei, particularly nitrogen (¹⁴N and ¹⁵N), can offer profound structural insights for nitrogen-rich compounds like this compound. huji.ac.ililpi.com The molecule contains five nitrogen atoms in chemically distinct environments: four within the tetrazole ring and one in the exocyclic amine group.

¹⁵N NMR: This technique is particularly valuable as ¹⁵N is a spin-½ nucleus, which generally yields sharp signals, facilitating precise chemical shift determination and observation of coupling constants. nih.gov Although ¹⁵N has a low natural abundance, techniques like Heteronuclear Multiple-Bond Correlation (HMBC) can be used to obtain ¹⁵N chemical shifts indirectly. nih.gov Each of the five nitrogen atoms in this compound would give a distinct resonance, providing a unique fingerprint of the molecule's electronic structure.

¹⁴N NMR: While ¹⁴N is the most abundant nitrogen isotope, it is a quadrupolar nucleus (spin > ½). This property often leads to broad NMR signals, which can make spectral interpretation challenging. huji.ac.il However, for symmetric molecules, sharper signals can sometimes be obtained.

The application of multinuclear NMR would be crucial for distinguishing between different isomers and for studying the electronic effects of the amino group on the tetrazole ring. southampton.ac.uknih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tu.edu.iq The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the amine group and the tetrazole ring. wpmucdn.comtandfonline.com

The assignment of vibrational modes can be complex but provides a detailed picture of the molecular structure. Studies on analogues like 2-methyl-2H-tetrazol-5-amine (2MTA) provide a strong basis for these assignments. uc.ptnih.gov

N-H Vibrations: Primary amines typically show two distinct N-H stretching bands in the 3200-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.orgwpmucdn.com A strong NH₂ scissoring (bending) vibration is expected between 1550 and 1650 cm⁻¹. libretexts.org Additionally, an NH₂ wagging mode can be observed, which in the case of matrix-isolated 2MTA, appears around 760 cm⁻¹. uc.ptnih.gov

C-H Vibrations: A C-H stretching vibration for the proton attached to the tetrazole ring is expected above 3000 cm⁻¹. tu.edu.iq

Tetrazole Ring Vibrations: The tetrazole ring itself has a series of characteristic skeletal vibrations. These include C=N and N=N stretching modes, which typically appear in the 1400-1600 cm⁻¹ region. rsc.org N-N stretching and various ring deformation modes occur at lower frequencies in the fingerprint region. researchgate.net In studies of 2MTA, various ring stretching and deformation modes were assigned throughout the 900-1500 cm⁻¹ region. uc.pt

Table 3: Expected IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Asymmetric & Symmetric N-H Stretch 3200 - 3500 Medium
C-H Stretch (Ring) > 3000 Medium-Weak
N-H Scissoring (Bending) 1550 - 1650 Strong
C=N / N=N Ring Stretching 1400 - 1600 Medium-Strong
Ring Skeletal Vibrations 900 - 1500 Medium

Mass Spectrometry (MS)

Mass spectrometry studies of this compound and its derivatives reveal characteristic fragmentation patterns dominated by the inherent instability of the tetrazole ring. A common fragmentation pathway involves the elimination of a molecule of nitrogen (N₂). mdpi.com For instance, the mass spectrum of 2-methyl-5-phenyl-2H-tetrazole shows a weak molecular ion peak, with the base peak resulting from the loss of nitrogen. mdpi.com

In the high-resolution mass spectrometry analysis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, fragmentation of the protonated molecule was observed even in the source. The most intense signal corresponded to the [M + H–N₂]⁺ ion. mdpi.com Further fragmentation through tandem analysis induced the elimination of a second nitrogen molecule, resulting in an ion with the formula C₁₂H₁₀N⁺. mdpi.com This sequential loss of dinitrogen is a noted characteristic for 5-aryl(heteroaryl)tetrazoles. mdpi.com The electron ionization mass spectrum of 5-Amino-2-methyl-2H-tetrazole has also been documented, providing reference data for simple analogues. nist.gov

Below is a summary of the mass spectrometry data for a representative analogue.

Table 1: Mass Spectrometry Data for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine

Ionm/z (Observed)Molecular FormulaNote
[M+H]⁺-C₁₂H₁₀N₅⁺Weak or absent
[M+H–N₂]⁺196.08716C₁₂H₁₀N₃⁺Base Peak
[M+H–2N₂]⁺168.08091C₁₂H₁₀N⁺Observed in tandem MS

UV-Vis Spectroscopy

The electronic absorption spectra of this compound analogues are characterized by multiple absorption bands in the ultraviolet region. The UV-Vis spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, recorded in ethanol, displays three primary absorption bands. mdpi.com The long-wavelength band exhibits a distinct vibrational structure. mdpi.com Quantum-chemical calculations using Time-Dependent Density Functional Theory (TD-SCF DFT) have shown good agreement with the experimental spectra for these types of compounds. mdpi.com

UV-Vis spectroscopy is also employed to study the complexing properties of tetrazole derivatives with metal cations, where changes in the absorption spectra upon titration can be used to determine the stoichiometry and stability of the resulting complexes. researchgate.net

The experimental UV-Vis absorption data for an analogue are presented below.

Table 2: UV-Vis Absorption Data for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in Ethanol

λmax (nm)εmax (L mol⁻¹ cm⁻¹)
27423,600
23626,200
202~40,000

Crystallographic Analysis and Solid-State Architecture

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for the unambiguous determination of the molecular structure and solid-state architecture of this compound and its analogues. mdpi.commdpi.com These studies provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules within the crystal lattice.

For example, the crystal structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was determined to belong to the orthorhombic space group Pnma. tandfonline.comresearchgate.net In another study, 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol was found to crystallize in the triclinic system with two independent molecules in the asymmetric unit, which differ in the orientation of the 2-methylpropan-2-ol group. nih.gov The successful synthesis and single crystal analysis of several tetrazole derivatives have been reported, confirming their molecular structures and providing insights into their biological potential. nih.gov

A summary of crystallographic data for selected this compound analogues is provided in the table below.

Table 3: Crystallographic Data for Selected this compound Analogues

CompoundFormulaCrystal SystemSpace GroupCell Parameters
5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amineC₄H₆N₈OOrthorhombicPnmaa = 6.9604(4) Å, b = 18.3620(8) Å, c = 5.8560(3) Å
1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-olC₅H₁₁N₅OTriclinicP-1a = 8.2472(19) Å, b = 9.731(2) Å, c = 10.087(2) Å, α = 90.30(1)°, β = 96.228(10)°, γ = 96.259(10)°

A defining feature of the solid-state architecture of this compound and its analogues is the presence of extensive intermolecular hydrogen bonding networks. khanacademy.orgyoutube.com The amino group and the nitrogen atoms of the tetrazole ring act as effective hydrogen bond donors and acceptors, respectively.

In the crystal structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, intermolecular hydrogen bonds of the N-H···N type are observed. tandfonline.comresearchgate.net Similarly, the crystal packing of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol is stabilized by a three-dimensional network of hydrogen bonds, including O—H···O, N—H···O, and N—H···N interactions. nih.gov These interactions link the molecules into robust supramolecular assemblies. nih.gov The analysis of crystal structures of various tetrazole derivatives often reveals hydrogen bridges between an amine N-H group and a tetrazole nitrogen atom of an adjacent molecule. nih.gov

The directional nature of intermolecular hydrogen bonds frequently leads to the formation of well-defined two-dimensional (2D) molecular layers in the crystal structures of tetrazole derivatives. In the solid state of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, the N-H···N hydrogen bonds connect the molecules into wave-like 2D layers. tandfonline.comresearchgate.net Such layered arrangements are a common supramolecular motif in compounds capable of forming multiple, directional non-covalent interactions. These layered structures can be further stabilized by other interactions, such as π-stacking, to build the final three-dimensional crystal architecture.

In addition to hydrogen bonding, π-interactions play a crucial role in the crystal packing of aromatic and heteroaromatic tetrazole analogues. These interactions can occur between the tetrazole ring and other aromatic systems within the molecule or in adjacent molecules. Data mining of the Cambridge Structural Database (CSD) has shown that π–π interactions between tetrazole and phenyl rings are common, with T-shaped (edge-to-face) and parallel-displaced stacking arrangements being predominant. nih.gov

For 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, the presence of a strong π-interaction was confirmed through quantum chemical calculations and noncovalent interaction analysis. tandfonline.comresearchgate.net In other complex structures, π–π stacking interactions have been observed between pairs of tetrazole rings, contributing to the cohesion of the crystal lattice. researchgate.net

Planarity of Tetrazole Ring in Crystal Structures

The planarity of the tetrazole ring is a critical aspect of its structural chemistry, influencing molecular packing, aromaticity, and interactions. X-ray crystallography studies on various analogues of this compound consistently demonstrate the planarity of the five-membered tetrazole ring. This planarity is a consequence of the sp² hybridization of the ring atoms and the delocalization of π-electrons, which confers aromatic character to the ring system.

In a study of 2-adamantyl-5-aryl-2H-tetrazoles, X-ray structural analysis confirmed that the 2H-tetrazole ring is a planar, highly aromatic system. nih.gov The degree of coplanarity between the tetrazole ring and its substituents can vary. For instance, in the aforementioned 2-adamantyl-5-aryl-2H-tetrazoles, the dihedral angle between the planes of the benzene (B151609) and tetrazole rings is small, suggesting potential π-π conjugation between these unsaturated fragments. nih.gov

Computational studies on compounds such as 2-methyl-2H-tetrazol-5-amine also support the planar structure of the tetrazole ring. uc.pt In this molecule, both the methyl carbon and the amine nitrogen atoms are predicted to lie in the plane of the ring. uc.pt The crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol further provides an example of a this compound analogue where the molecular conformation is influenced by its substituents. nih.gov

The table below summarizes key crystallographic data for selected analogues of this compound, highlighting the structural parameters of the tetrazole ring.

Compound NameCrystal SystemSpace GroupKey Structural Feature
2-Adamantyl-5-aryl-2H-tetrazoles--The 2H-tetrazole ring is a planar, highly aromatic system. nih.gov
5-((5-Amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amineOrthorhombicPnmaThe dihedral angle between the tetrazole and oxadiazole rings is 120.996°. tandfonline.com
1-(5-Amino-2H-tetrazol-2-yl)-2-methylpropan-2-olTriclinicPTwo independent molecules are present in the asymmetric unit. nih.gov
2-Methyl-2H-tetrazol-5-amine--Theoretical calculations show a planar tetrazole ring. uc.pt

X-ray Powder Diffraction Analysis

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive analytical technique used for the characterization of crystalline materials. omicsonline.orgmdpi.com It provides comprehensive information about the phase composition, crystal structure, and physical properties of a powdered sample. omicsonline.org An XRPD pattern, or diffractogram, is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). This pattern is unique to a specific crystalline compound, acting as a "fingerprint" for its identification. omicsonline.org

For a novel compound like this compound, XRPD analysis would be a crucial step in its solid-state characterization. The technique can be employed to:

Phase Identification: The obtained diffractogram can be compared with databases of known diffraction patterns to confirm the identity and purity of the synthesized compound.

Crystallinity Assessment: XRPD can distinguish between crystalline and amorphous phases and can be used to determine the degree of crystallinity in a sample.

Unit Cell Determination: The positions of the diffraction peaks in the pattern are directly related to the dimensions of the unit cell of the crystal lattice. This information is fundamental for a complete structural elucidation. omicsonline.org

Structural Refinement: Advanced analysis of XRPD data, often using techniques like Rietveld refinement, can be used to refine the crystal structure of the compound.

While single-crystal X-ray diffraction provides the most detailed structural information, XRPD is often more practical as it does not require the growth of large single crystals and can be performed on polycrystalline powders. omicsonline.org A representative XRPD diffractogram for a crystalline organic compound is shown below.

2θ (degrees)Intensity (a.u.)
10.5800
15.2450
21.01000
25.8600
28.3750

Note: The data in this table is hypothetical and serves as an illustration of a typical XRPD pattern. Specific experimental data for this compound is not available in the consulted literature.

Computational and Theoretical Chemistry of 2h Tetrazol 2 Amine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of tetrazole systems. Extensive calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), have been utilized to explore various aspects of these molecules.

Theoretical calculations on tetrazole derivatives, such as 2-methyl-2H-tetrazol-5-amine, have been performed to determine their optimized molecular geometries. These studies indicate that the tetrazole ring itself is planar. In the case of 2-methyl-2H-tetrazol-5-amine, the methyl carbon and the amine nitrogen atoms are also found to lie within this plane. However, the amine group is described as being pyramidalized. The planarity of the tetrazole ring is a common feature observed in crystal structures of various tetrazole derivatives, highlighting the aromatic character of the ring system acs.org.

ParameterValue (for 2-methyl-2H-tetrazol-5-amine)
Tetrazole Ring GeometryPlanar
Amine Group GeometryPyramidal
H-N(-C)-H Dihedral Angle135.9°

Tautomerism is a significant characteristic of tetrazole compounds. For 2H-tetrazol-2-amine, amino-imino tautomerism is a key consideration. Computational studies on the related 2-methyl-2H-tetrazol-5-amine have explored the relative energies of different tautomers. These calculations help in predicting the most stable forms of the molecule. For instance, the hydrogen can shift from the amino group to various positions on the tetrazole ring, leading to several possible imine or aminide tautomers uc.pt.

In the gas phase, the 2H-tautomer of unsubstituted tetrazole is the predominant form. For substituted tetrazoles, the nature and position of the substituent, as well as the solvent, can influence the tautomeric equilibrium. Theoretical studies on 5-amino-tetrazole have shown that in the gas phase, the 2H-amino tautomer is the most energetically favored.

Below is a table showing the calculated relative energies for the tautomers of 2-methyl-2H-tetrazol-5-amine, which serves as a model for understanding the tautomerism in this compound.

TautomerRelative Energy (kJ mol⁻¹)
2-methyl-2H-tetrazol-5-amine0.0
2-methyl-1,2-dihydro-5H-tetrazol-5-imine (A)+58.7
2-methyl-1,2-dihydro-5H-tetrazol-5-imine (B)+48.2
3-methyl-1H-tetrazol-3-ium-5-aminide+61.1
2-methyl-3H-tetrazol-2-ium-5-aminide+111.9

The electronic structure of tetrazole derivatives has been a subject of theoretical investigations to understand their reactivity and electronic properties. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the regions of the molecule that are likely to act as electron donors and acceptors, respectively.

Compound SeriesCalculated HOMO-LUMO Gap (eV)
Novel Tetrazole Hybrids4.78 - 4.89

Non-covalent interactions, particularly π-interactions, play a vital role in the structure and function of molecular systems. In tetrazole derivatives, both π-π stacking and other forms of π-interactions, such as NH-π interactions, have been investigated using quantum chemical methods.

In studies of 2-arylphenyl-1H-tetrazoles, energy decomposition analysis has revealed that through-space NH–π and π–π interactions contribute significantly to the properties of these molecules nih.gov. Similarly, the planarity of the tetrazole ring in compounds like 2-adamantyl-5-aryl-2H-tetrazoles suggests the possibility of π–π conjugation between the tetrazole and aryl rings, which influences their electronic properties researchgate.net. These computational studies help in understanding the intermolecular forces that govern the packing of these molecules in the solid state and their interactions with biological targets. Data mining of the Cambridge Structural Database has shown that for interactions between the tetrazole ring and phenyl rings, T-shaped edge-to-face and parallel-displaced stacking arrangements are predominant.

Electronic Structure Analysis

Theoretical Prediction of Chemical Phenomena

Computational chemistry is instrumental in predicting the chemical behavior of molecules, including their reactivity and decomposition pathways. For tetrazoles, which are known for their high nitrogen content and energetic nature, understanding their thermal and photochemical stability is of particular interest.

Theoretical studies on the thermal decomposition of tetrazole have shown that the process is complex, involving interconversion between different tautomers acs.org. The unimolecular elimination of molecular nitrogen (N₂) is predicted to be a dominant decomposition pathway acs.org.

In the case of 2-methyl-2H-tetrazol-5-amine, UV irradiation has been shown to induce several photochemical processes uc.pt. These include:

Tautomerization to a mesoionic aminide.

Nitrogen elimination , leading to the formation of a diazirene derivative.

Ring cleavage , resulting in the production of methyl azide (B81097) and cyanamide (B42294).

These theoretical predictions of decomposition pathways are crucial for assessing the stability and potential hazards associated with tetrazole compounds, as well as for understanding their reactivity under different conditions.

Photochemical Processes and Photoproduct Identification

The photochemistry of 2-methyl-2H-tetrazol-5-amine (2MTA), isolated in a solid argon matrix at low temperatures, has been investigated through in situ UV irradiation. uc.ptnih.gov These experimental studies, supported by extensive DFT(B3LYP)/6-311++G(d,p) calculations, have identified three primary photochemical processes upon irradiation with light of λ > 235 nm. uc.ptnih.gov

The primary photochemical pathways are:

Tautomerization : This process leads to the formation of the mesoionic compound 3-methyl-1H-tetrazol-3-ium-5-aminide. uc.ptnih.gov

Nitrogen Elimination : This pathway results in the production of 1-methyl-1H-diazirene-3-amine. uc.ptnih.gov

Ring Cleavage : This process yields methyl azide and cyanamide. uc.ptnih.gov

Following these initial transformations, secondary photochemical reactions have been observed, leading to the formation of methylenimine and isocyanidric acid. uc.ptnih.gov The identification of these photoproducts was achieved through infrared spectroscopy, with the experimental vibrational frequencies showing good agreement with the calculated values for the proposed structures.

Primary Photochemical ProcessIdentified Photoproducts
Tautomerization3-methyl-1H-tetrazol-3-ium-5-aminide
Nitrogen Elimination1-methyl-1H-diazirene-3-amine
Ring CleavageMethyl azide and Cyanamide

Evaluation of Reaction Pathways and Mechanisms

Computational studies have been instrumental in elucidating the reaction pathways and underlying mechanisms of the observed photochemical transformations of 2-methyl-2H-tetrazol-5-amine. The photochemically induced opening of the tetrazole ring is a facile process. uc.pt The weakest bonds within the tetrazole ring of 2MTA are the N1–N2, N2–N3, and N4–C5 bonds, which are the formal single bonds and are therefore more susceptible to photochemical cleavage. uc.pt

Two primary ring-opening mechanisms have been proposed based on theoretical calculations:

[2+3] Cycloelimination : The simultaneous cleavage of the N1–N2 and N4–C5 bonds leads to the formation of methyl azide and cyanamide. uc.pt

Nitrogen Extrusion : An alternative pathway involves the breaking of the N2–N3 and N4–C5 bonds. This can result in the formation of either the cyclic 1-methyl-1H-diazirene-3-amine or the open-ring 1-methyl-nitrilimine-3-amine, with the concurrent release of molecular nitrogen. uc.pt

Further studies comparing the photochemistry of 1-methyl-(1H)-tetrazole-5-amine and 2-methyl-(2H)-tetrazole-5-amine have revealed significant differences in their reaction pathways. nih.govacs.org While both isomers can lead to a common diazirine intermediate that subsequently converts to 1-amino-3-methylcarbodiimide, the formation of a nitrile imine is observed exclusively from the photolysis of the 2-methyl isomer. nih.govacs.org This suggests that the 2H-tetrazole structure provides a direct route to nitrile imine intermediates. nih.govacs.org

Proposed MechanismBonds CleavedResulting Products
[2+3] CycloeliminationN1–N2 and N4–C5Methyl azide, Cyanamide
Nitrogen ExtrusionN2–N3 and N4–C51-methyl-1H-diazirene-3-amine or 1-methyl-nitrilimine-3-amine, N₂

Conformational Analysis

Theoretical calculations on 2-methyl-2H-tetrazol-5-amine have provided insights into its conformational preferences. uc.pt Computational studies have shown that the tetrazole ring itself is planar. uc.pt Furthermore, the calculations indicate that both the carbon atom of the methyl group and the nitrogen atom of the amine group lie within the plane of the tetrazole ring. uc.pt

A key conformational feature of the amine group is its pyramidalization. uc.pt The calculated H–N(–C)–H dihedral angle is predicted to be 135.9°. uc.pt However, experimental observations of the NH₂ wagging mode frequency in the matrix-isolated state suggest that the amine group becomes slightly more planar in the solid argon matrix compared to the gas phase, likely due to matrix-packing effects. uc.pt

Structural FeatureComputational Finding
Tetrazole RingPlanar
Methyl Carbon and Amine Nitrogen PositionIn the plane of the ring
Amine Group GeometryPyramidalized
Calculated H–N(–C)–H Dihedral Angle135.9°

Chemical Reactivity and Mechanistic Investigations Involving 2h Tetrazol 2 Amine

Substitution Reaction Mechanisms

Substitution reactions involving the amino group of 2H-tetrazol-2-amine are anticipated to proceed through mechanisms typical for primary amines. The lone pair of electrons on the exocyclic nitrogen atom makes it a potential nucleophile.

In a hypothetical SN2 reaction, the nitrogen atom of the amino group would attack the electrophilic carbon of a substrate, leading to the displacement of a leaving group. The reaction would proceed in a single, concerted step with an inversion of stereochemistry at the electrophilic carbon, provided it is a chiral center. Theoretical and computational studies on SN2 reactions involving various nucleophiles and substrates provide a framework for understanding this potential reactivity. mdpi.comnih.gov For instance, computational analyses using Density Functional Theory (DFT) have been employed to model the potential energy surfaces of SN2 reactions, elucidating the transition states and reaction kinetics. mdpi.com

Table 1: Postulated SN2 Reaction of this compound with an Alkyl Halide

ReactantsElectrophileNucleophileProposed ProductMechanism
This compound + R-XR-X (Alkyl Halide)This compoundN-alkyl-2H-tetrazol-2-amineSN2

It is important to note that the reactivity would be influenced by steric hindrance around the electrophilic center and the nature of the solvent. Polar aprotic solvents are known to favor SN2 reactions.

Oxidation Pathways and Products

The oxidation of aminotetrazoles can lead to a variety of products, depending on the oxidant and reaction conditions. The amino group is susceptible to oxidation, and the tetrazole ring itself can undergo transformations under oxidative stress.

The oxidation of amines often proceeds through radical intermediates. In the case of this compound, oxidation could lead to the formation of an aminyl radical (R-NH•). Such radical intermediates are known to be involved in various chemical transformations. The presence of radical intermediates in reactions can sometimes be inferred by the use of radical scavengers, which are compounds that can react with and trap free radicals, thereby inhibiting or altering the course of the reaction. mdpi.commdpi.com

While direct evidence for radical intermediates in the oxidation of this compound is not documented, studies on the oxidation of other hindered amines and related heterocyclic systems suggest that radical pathways are plausible. researchgate.net For example, the oxidation of hindered amine light stabilizers (HALS) to nitroxyl (B88944) radicals is a well-known process that involves radical intermediates.

Oxidative conditions can lead to the cleavage of chemical bonds. In the context of this compound, the C-N bonds within the tetrazole ring and the exocyclic C-N bond (if the amino group is substituted) could be susceptible to cleavage. Amine-mediated bond cleavage in oxidized lignin (B12514952) models has demonstrated that amines can act as nucleophiles, leading to C-C and C-O bond cleavage. nih.gov Furthermore, KMnO4-mediated oxidative C-N bond cleavage of tertiary amines is a known synthetic methodology. researchgate.net

In the gas phase, the thermal decomposition of aminotetrazoles, which can be considered a form of oxidation at high temperatures, is known to involve ring opening and fragmentation, which inherently involves the cleavage of C-N and N-N bonds. diva-portal.orgdiva-portal.org Theoretical studies on the pyrolysis of 5-aminotetrazole (B145819) suggest that the initial steps involve isomerization followed by ring opening. diva-portal.orgdiva-portal.org

Cyclization and Polymerization Processes

Thermal treatment of aminotetrazoles can induce complex chemical transformations, including cyclization and decomposition, which can lead to the formation of new chemical frameworks or gaseous products.

The thermal decomposition of aminotetrazoles has been studied, particularly in the context of energetic materials. These studies provide insights into the stability of the tetrazole ring and the potential for forming new structures upon heating. While the primary outcome of heating aminotetrazoles is often decomposition into smaller molecules like nitrogen gas and hydrogen cyanide, the potential for cyclization or condensation reactions cannot be entirely ruled out, especially in the condensed phase.

Theoretical studies on the gas-phase pyrolysis of 5-aminotetrazole, which can exist in tautomeric forms including 2-hydrogen-5-aminotetrazole, have shown that the decomposition can proceed through different pathways, including the elimination of N2 or HN3. diva-portal.orgdiva-portal.org The elimination of N2 from the tetrazole ring is often a key step. diva-portal.orgdiva-portal.org The specific pathway and products are dependent on the substitution pattern on the tetrazole ring. semanticscholar.org

Table 2: Predicted Decomposition Pathways of Aminotetrazole Isomers

IsomerPrimary Decomposition ProductsFavored EliminationReference
1-hydrogen-5-aminotetrazoleN2 + aminocyanamideN2 diva-portal.orgdiva-portal.org
2-hydrogen-5-aminotetrazoleN2 + aminocyanamideN2 diva-portal.orgdiva-portal.org
5-iminotetrazoleHN3 + cyanamide (B42294)HN3 diva-portal.orgdiva-portal.org

These decomposition pathways highlight the reactivity of the tetrazole ring at elevated temperatures and suggest that the generation of new frameworks from this compound would likely compete with decomposition into gaseous products. The formation of solid residues in the thermal decomposition of aminotetrazoles indicates that some form of polymerization or condensation does occur. diva-portal.org

Lack of Publicly Available Research on the Bio-Redox Mechanisms of this compound

Despite a thorough search of available scientific literature, no specific information was found regarding the bio-redox mechanisms of the chemical compound this compound.

Initial investigations sought to uncover detailed research findings and data tables related to the biological oxidation and reduction pathways involving this compound. However, the search did not yield any studies, articles, or data repositories that directly address the bio-redox activity of this specific compound.

The inquiry included searches for the compound's involvement in biological redox reactions, its potential as an oxidant or reductant in physiological systems, and any associated mechanistic studies. The results were consistently devoid of any relevant information, indicating a significant gap in the current scientific knowledge base concerning the bio-redox properties of this compound.

Consequently, the section on "," with its subsection "5.4. Bio-Redox Mechanisms," cannot be populated with the scientifically accurate and detailed content as requested. The absence of primary research in this specific area prevents a substantive discussion and the creation of data tables as per the instructions.

Further research into the broader category of tetrazole derivatives may offer generalized insights, but any such information would fall outside the strict, compound-specific focus of the requested article. Therefore, to maintain the integrity and accuracy of the information presented, no content on the bio-redox mechanisms of this compound can be provided at this time.

Coordination Chemistry of 2h Tetrazol 2 Amine As a Ligand

Ligand Design and Coordination Modes

The design of ligands based on the tetrazole framework is driven by the ring's inherent electronic properties and the presence of four nitrogen atoms, which can act as potential donor sites. researchgate.net This structural feature allows for a variety of coordination behaviors, making tetrazoles highly adaptable building blocks in the synthesis of new coordination materials. scielo.br

The tetrazole ring is an exceptional building block for creating structurally versatile complexes. scielo.br The four nitrogen atoms of the ring possess lone pairs of electrons, making them effective metal chelators, similar in function to carboxylate groups. acs.org This allows tetrazoles to form stable complexes and participate in various interactions, including hydrogen bonding and coordination with metal ions. researchgate.net The specific tautomeric form of the tetrazole, such as the 1H- or 2H-form, can influence its coordination behavior. researchgate.net The versatility of the tetrazole moiety is evident in its ability to form one-, two-, or three-dimensional coordination polymers. arkat-usa.org The resulting architectures of these coordination complexes can be tuned by the choice of metal center and the presence of other auxiliary ligands. scielo.br

Tetrazole-based ligands, including 2H-Tetrazol-2-amine, exhibit a wide array of binding modes to metal centers, a consequence of the multiple nitrogen donor atoms available within the heterocyclic ring. arkat-usa.org The specific coordination mode is influenced by factors such as the substitution on the tetrazole ring, the nature of the metal ion, and the reaction conditions. scielo.br

Common coordination modes observed for tetrazole ligands include:

Monodentate Coordination: The ligand binds to a single metal center through one of the ring nitrogen atoms. In N2-substituted tetrazoles, the N4 atom is the most basic and is frequently the site of coordination. arkat-usa.org For instance, 1-tert-butyl-1H-tetrazole acts as a monodentate ligand, coordinating to Cu(II) cations via the N4 atom. researchgate.net

Bridging Coordination: The tetrazole ring can bridge two or more metal centers, leading to the formation of polymeric structures. This bridging can occur through different pairs of nitrogen atoms, such as N1 and N2, or N1 and N4. Multidentate ligands can coordinate to metal atoms through various nitrogen atoms (N1, N2, N3, N4) of the tetrazolyl groups, which often results in the formation of polymeric structures. arkat-usa.org

Chelating Coordination: Although less common for the tetrazole ring alone, ligands containing a tetrazole group along with another donor group can form a chelate ring with a metal ion. For example, a 5-(2-pyridyl)tetrazolato-ligand can coordinate in a bidentate mode through the pyridyl nitrogen and the N1 atom of the tetrazole ring. arkat-usa.org

The amino group in this compound can also participate in coordination, potentially allowing for bidentate chelation through one of the ring nitrogens and the exocyclic amino nitrogen. pvpcollegepatoda.org The stereochemically active amino group can also form stable hydrogen-bonded networks within the crystal structure. sciencenet.cn

Table 1: Examples of Coordination Modes in Tetrazole-Based Complexes

Ligand Type Metal Ion Coordination Mode Structural Outcome Reference
N2-Substituted Tetrazole Fe(II) Monodentate (via N4) 3D Polymer Nets arkat-usa.org
1-tert-Butyl-1H-tetrazole Cu(II) Monodentate (via N4) 1D Coordination Polymer researchgate.net
5-(2-pyridyl)tetrazolato Mn(II) Bidentate (pyridyl-N, tetrazole-N1) Complex arkat-usa.org
N,N-bis(1H-tetrazol-5-yl)-amine Cu(II) Bridging Coordination Compounds arkat-usa.org
5-aminotetrazole (B145819) Co(II) Monodentate (via N4) Coordination Complex wikipedia.org

Formation of Metal Complexes and Coordination Compounds

The reaction of this compound and related tetrazole derivatives with various metal salts leads to the formation of a wide range of coordination compounds. arkat-usa.org These reactions are typically carried out in aqueous or alcoholic solutions, often yielding crystalline products that are poorly soluble in common organic solvents. arkat-usa.org The resulting structures can range from discrete molecular complexes to extended coordination polymers. arkat-usa.org

This compound and its isomers have been shown to be promising ligands for the creation of energetic coordination complexes with various transition metals. researchgate.net A variety of transition metal complexes involving tetrazole-containing ligands have been synthesized and characterized, including those with copper, cobalt, nickel, zinc, manganese, and platinum group metals. arkat-usa.orgscielo.brjocpr.comscienceopen.com

For example, complexes of Cu(II), Co(II), Ni(II), and Zn(II) containing tetrazole ligands have been reported. arkat-usa.org In many cases, the tetrazole ligand coordinates in its deprotonated (tetrazolate anion) form. arkat-usa.org The geometry around the metal center can vary significantly; for instance, in one copper complex with a tetrazole derivative, the Cu atom displays a distorted octahedral geometry, bonded to four nitrogen atoms from two ligands in the equatorial plane. arkat-usa.org Another study reported the synthesis of Ni(II) and Cu(II) complexes with substituted benzimidazole (B57391) ligands, where the ligands act in a monodentate fashion through a tertiary nitrogen atom. jocpr.com The resulting Ni(II) complexes were found to have a tetrahedral geometry, while the Cu(II) complexes exhibited a square planar geometry. jocpr.com The variation of the metal center (e.g., Mn(II), Fe(II), Cu(II), Zn(II)) and counter-anions allows for the tailoring of the properties of the resulting complexes. researchgate.net

Table 2: Selected Transition Metal Complexes with Tetrazole-Containing Ligands

Metal Ion Ligand Formula of Complex Geometry Reference
Cu(II) 2-methyltetrazole [Cu(2-methyltetrazole)₂Cl₂] Elongated Octahedron arkat-usa.org
Fe(II) 1,3-di(tetrazol-2-yl)propane {Fe(ligand)₃₂·2EtOH}ₙ - arkat-usa.org
Pt(II) 2-tert-butyl-5-aminotetrazole [Pt(ligand)₂Cl₂] - arkat-usa.org
Co(II) 5-aminotetrazole [CoCl₂(aminotetrazole)₄] - wikipedia.org
Ni(II) 2-substituted benzimidazole [Ni(ligand)₂Cl₂] Tetrahedral jocpr.com
Cu(II) 2-substituted benzimidazole [Cu(ligand)₂Cl₂] Square Planar jocpr.com

Metal-Organic Frameworks (MOFs) are a class of coordination polymers with porous structures, and tetrazole-based ligands are excellent candidates for their construction. researchgate.netscielo.br The ability of tetrazoles to act as multidentate bridging ligands facilitates the formation of robust and often porous frameworks. researchgate.net Amine-functionalized MOFs, in particular, have garnered significant attention for applications such as CO₂ capture. rsc.org

The use of bifunctional ligands containing both a tetrazole group and a carboxylate group can lead to the formation of intriguing MOFs. scielo.br For instance, two new MOFs based on an in situ formed ligand, 5-[(2H-tetrazol-5-yl)amino]isophthalic acid, have been synthesized with Zn(II) and Cd(II). researchgate.netnih.gov Both of these frameworks possess three-directional intersecting channel systems. researchgate.netnih.gov The primary structural difference between them lies in the coordination of the metal center; the zinc complex features a four-coordinated metal, while the cadmium complex has a six-coordinated metal, leading to different channel structures and stabilities. researchgate.netnih.gov Energetic MOFs incorporating ligands like bis(tetrazole)methane with copper and manganese have also been reported, demonstrating the versatility of tetrazoles in creating functional materials. at.ua

While the coordination chemistry of tetrazole derivatives with d-block elements is well-established, there is a growing interest in their complexes with lanthanide ions. researchgate.net Lanthanide ions are characterized by their large ionic radii and preference for ligands with high coordination numbers, often with oxygen donor atoms. nih.gov The four potential nitrogen donor atoms of the tetrazole ring provide diverse structural possibilities for coordination with lanthanides. researchgate.net

The coordination of tetrazole ligands to lanthanide ions can influence the photophysical properties of the resulting complexes. researchgate.net A review of structurally characterized lanthanide-tetrazolato complexes highlights the impact of the ligand's structural features on its interaction with the lanthanide's coordination spheres. researchgate.net The preparation of a series of lanthanide(II) and (III) complexes with N,O-donor tripodal ligands has been reported, showcasing the ongoing exploration of f-block metal coordination chemistry. nih.gov The flexibility and donor properties of these ligands are crucial in accommodating the coordination preferences of lanthanide ions. nih.gov

Influence of Ligand Isomerism on Coordination Properties

The coordination chemistry of aminotetrazoles is significantly influenced by the isomeric form of the ligand. The position of the amino group on the tetrazole ring dictates the ligand's electronic properties, steric profile, and potential coordination sites. This section explores the differences in coordination properties between this compound (2-AT) and its structural isomer, 1H-Tetrazol-1-amine (1-AT).

The seemingly minor difference in the substitution position of the amino group—at the N2 position in 2-AT versus the N1 position in 1-AT—leads to notable changes in the resulting coordination compounds. These differences manifest in the stoichiometry, coordination environment of the metal center, and the inclusion of solvent molecules within the crystal lattice.

A clear example of this influence is observed in the synthesis of energetic coordination polymers (ECPs) using copper(II) perchlorate. researchgate.net When 2-AT and 1-AT are used as ligands under similar conditions, they yield complexes with distinct compositions and properties. While both isomers have different amino group substitution positions on the tetrazole ring, their coordination environments in the resulting Cu(II)-based ECPs are markedly different. researchgate.net

Research has shown that the complex formed with 1-AT exhibits a "greatly improved" coordination environment compared to the complex formed with 2-AT. researchgate.net Specifically, the use of 1-AT as a ligand results in a higher ratio of ligand to the perchlorate anion (3:1) and, crucially, excludes water molecules from the coordination sphere. researchgate.net In contrast, the complex with 2-AT has a lower ligand-to-perchlorate ratio (2:1) and incorporates water. researchgate.net The absence of coordinated water is a significant advantage in the context of energetic materials, as it can enhance stability and performance.

These findings highlight that ligand isomerism is a critical factor in the design of coordination compounds. The specific placement of functional groups, as seen in the case of 2-AT and 1-AT, directly impacts the steric and electronic factors governing complex formation, leading to substantial differences in the final structure and composition of the material. researchgate.net

Table 1: Comparison of Coordination Compounds Derived from 2-AT and 1-AT Ligands with Cu(II) Perchlorate researchgate.net
PropertyComplex with this compound (2-AT)Complex with 1H-Tetrazol-1-amine (1-AT)
Ligand-to-Anion Ratio2:13:1
Coordinated WaterPresentAbsent
Coordination EnvironmentStandardDescribed as "Greatly Improved"

Applications of 2h Tetrazol 2 Amine and Its Derivatives in Advanced Materials

Energetic Materials Research and Development

The tetrazole ring is a foundational component in the field of high energy density materials (HEDMs). Its inherent properties, such as a high positive heat of formation, significant nitrogen content, and good thermal stability, make its derivatives, including those of 2H-tetrazol-2-amine, highly sought after for creating next-generation energetic compounds. core.ac.ukwikipedia.org These materials are designed to surpass the performance and safety of traditional explosives like RDX and HMX. mpg.dersc.org

High Nitrogen Content Contributions

A primary advantage of tetrazole-based compounds in energetic materials is their exceptionally high nitrogen content. The decomposition of these molecules releases large volumes of nitrogen gas (N₂), a very stable molecule, which contributes significantly to the explosive power. The nitrogen content in derivatives of this compound can far exceed that of conventional explosives. mpg.de For instance, certain bistetrazolate compounds, which can be derived from tetrazole precursors, exhibit nitrogen contents ranging from 59.3% to 74.8%. mpg.de This is substantially higher than the nitrogen content of well-known explosives such as RDX (37.8%) and HMX (37.8%). mpg.de The high nitrogen content not only increases the energy output but also leads to the formation of more environmentally benign decomposition products compared to carbon-heavy explosives.

CompoundNitrogen Content (%)
Dihydrazinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole74.8% mpg.de
Ammonium (B1175870) salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole69.7% tandfonline.com
RDX (Reference)37.8% mpg.de
HMX (Reference)37.8% mpg.de
CL-20 (Reference)38.3% mpg.de

Thermostability in Energetic Compounds

Thermal stability is a critical parameter for the safe handling, storage, and application of energetic materials. Tetrazole derivatives often exhibit good thermal stability due to the aromaticity and stability of the heterocyclic ring. core.ac.uktandfonline.com Research has focused on synthesizing tetrazole-based compounds that balance high energy output with sufficient thermal robustness. For example, energetic compounds derived from the N-functionalization of 5-aminotetrazoles have shown decomposition temperatures (Td) above 200°C, which is comparable to or better than some standard energetic materials. core.ac.uk The thermal stability of these compounds can be tuned by creating energetic salts or by introducing different functional groups. newcastle.edu.auresearchgate.net

CompoundDecomposition Temperature (Td) (°C)
DMPT-2 (a bicyclic AT-based compound)209 core.ac.uk
DMPT-1 (a bicyclic AT-based compound)191 core.ac.uk
NTOM (a nitrotetrazole derivative)>240 nih.gov
NTOF (a nitrotetrazole derivative)>240 nih.gov
RDX (Reference)~204 polimi.it

Precursors for Energetic Salts

This compound and its isomers, like 5-aminotetrazole (B145819), are valuable precursors for synthesizing a wide range of energetic salts. mpg.demdpi.com The acidic proton on the tetrazole ring can be readily replaced by a variety of nitrogen-rich cations (such as ammonium, hydrazinium, guanidinium, and aminoguanidinium) through simple acid-base reactions. mpg.deacs.org This process allows for the fine-tuning of the energetic properties of the final material. The resulting salts often exhibit enhanced stability, density, and detonation performance compared to their neutral precursors. tandfonline.comnewcastle.edu.au For example, the dihydrazinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole not only has a very high nitrogen content but also shows a calculated detonation velocity of 9822 m/s, which is superior to that of CL-20 (9730 m/s), while maintaining moderate sensitivity. mpg.de

Energetic Salt PrecursorResulting Salt CationCalculated Detonation Velocity (m/s)Reference
1-(2H-tetrazol-5-yl)-5-nitraminotetrazoleDihydrazinium9822 mpg.de
1-(2H-tetrazol-5-yl)-5-nitraminotetrazoleAmmonium- mpg.de
N-(3,4-dinitro-1H-pyrazol-5-yl)-2H-tetrazol-5-amineHydroxylammonium9412 newcastle.edu.au
5-(Trinitromethyl)-2H-tetrazoleAmmonium- mdpi.com
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amineHydroxylammonium8779 tandfonline.com

Carbon Nitride Frameworks

In the search for novel materials, tetrazole derivatives, specifically 5-aminotetrazole (an isomer of this compound), have been identified as highly effective precursors for the synthesis of nitrogen-rich carbon nitrides. mpg.de These materials, with stoichiometries such as C₃N₅, C₃N₆, and C₃N₇, possess unique electronic and catalytic properties. nih.gov The high nitrogen content of the tetrazole precursor is crucial for forming these advanced frameworks, which often feature triazine and tetrazine moieties. nih.gov

The synthesis typically involves the thermal polymerization or ionothermal synthesis of 5-aminotetrazole, sometimes within the pores of a silica (B1680970) template (a hard templating strategy) to create ordered mesoporous structures. For instance, porous g-C₃N₅ has been prepared through the self-assembly of 5-amino-1H-tetrazole (5-ATTZ). These resulting carbon nitride materials are explored for applications in photocatalysis and as basic catalysts in organic reactions, leveraging the high density of nitrogen functionalities within their structure. newcastle.edu.au The use of tetrazole precursors allows for the creation of carbon nitrides with higher nitrogen content and different electronic structures compared to those derived from more common precursors like melamine (B1676169) or urea. mpg.de

Optoelectronic Materials

Derivatives of 2H-tetrazole are being investigated for their potential in optoelectronic applications, particularly in the field of nonlinear optical (NLO) materials. These materials can alter the properties of light and are essential for technologies like optical switching and data storage. The key to their function is the creation of "push-pull" molecules, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system (a linker).

Recent research has shown that the tetrazole ring can act as an effective π-linker in such systems. By synthesizing 2,5-disubstituted tetrazoles with donor and acceptor groups, researchers have created molecules that exhibit significant intramolecular charge transfer (ICT), a prerequisite for NLO activity. The efficiency of this charge transfer, and thus the NLO properties, can be tuned by changing the strength of the donor and acceptor groups attached to the tetrazole core. For example, a 2,5-disubstituted tetrazole bearing a strong electron-donating 4-(N,N-diphenylamino)phenyl group showed the highest NLO activity in one study. These findings suggest that tetrazole-based compounds could serve as building blocks for future organic optoelectronic devices.

Materials for Foaming Agents and Automobile Inflator Industry

Tetrazole compounds, including derivatives of this compound, are utilized in industrial applications as gas-generating agents. Their high nitrogen content and tendency to rapidly decompose into large volumes of nitrogen gas upon heating make them suitable for use as foaming agents in the production of plastics and other materials. In these processes, the tetrazole compound is mixed into a polymer matrix, and upon heating, it releases N₂ gas, creating a foam structure.

This same gas-generating property is critical for their use in automobile safety systems, specifically in airbag inflators. In the event of a collision, a small pyrotechnic charge ignites the gas generant formulation, which contains tetrazole-based compounds. This initiates a rapid decomposition reaction, producing a large volume of harmless nitrogen gas to quickly inflate the airbag. Tetrazoles are considered environmentally benign components for these gas generators due to the nature of their decomposition products.

Biological Activities and Biochemical Interactions of 2h Tetrazol 2 Amine Derivatives

Antimicrobial Research

Derivatives of 2H-tetrazol-2-amine have demonstrated a broad spectrum of antimicrobial activities, showing promise in the development of new agents to combat bacteria, fungi, and mycobacteria. researchgate.netresearchgate.net The tetrazole moiety is a key feature in several clinically used antimicrobial drugs. nih.gov

Antibacterial Activity

A variety of this compound derivatives have been synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. colab.wsmdpi.comekb.eg For instance, novel 1,2,3-triazol-2-amino thiazole (B1198619) hybrids have shown excellent antibacterial activity, with some compounds exhibiting better results than the standard ampicillin. bohrium.com Specifically, compounds with 4-CH3, 3-F, 4-F, and 4-CF3 functional groups on a benzene (B151609) ring demonstrated notable activity. bohrium.com The minimum inhibitory concentrations (MICs) for these novel compounds against strains like S. aureus, P. aeruginosa, E. coli, and S. pyogenes ranged from 25 µg/mL to 500 µg/mL. bohrium.com

In another study, new tetrazole derivatives linked to a benzimidazole (B57391) ring showed significant efficacy against Enterococcus faecalis, with MIC values of 1.2, 1.3, 1.8, and 2.1 μg/mL, which are comparable to the antibiotic azithromycin. ajgreenchem.com Some of these compounds also displayed favorable action against S. aureus. ajgreenchem.com Furthermore, eleven novel imide-tetrazoles were synthesized and screened, with three compounds emerging as leading structures with MIC values between 0.8–3.2 μg/mL against standard and clinical bacterial strains, in some cases surpassing the activity of ciprofloxacin. nih.gov These three compounds effectively inhibited the growth of clinical Staphylococcus aureus and Staphylococcus epidermidis strains with an MIC of 0.8 μg/mL. nih.gov

The antibacterial potential of these derivatives is often attributed to the tetrazole ring's ability to interact with essential bacterial enzymes. For example, some tetrazole derivatives are believed to inhibit bacterial growth by interfering with metabolic pathways crucial for survival.

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound Type Bacterial Strain(s) Key Findings Reference(s)
1,2,3-Triazol-2-amino thiazole hybrids S. aureus, P. aeruginosa, E. coli, S. pyogenes MIC values ranging from 25 to 500 μg/mL. bohrium.com bohrium.com
Benzimidazole-tetrazole derivatives Enterococcus faecalis, Staphylococcus aureus MIC values as low as 1.2 μg/mL against E. faecalis. ajgreenchem.com ajgreenchem.com
Imide-tetrazoles Gram-positive and Gram-negative strains MIC values of 0.8–3.2 μg/mL, sometimes exceeding ciprofloxacin's activity. nih.gov nih.gov
Coumarin-tetrazole derivatives S. aureus, B. subtilis, E. coli, P. aeruginosa Moderate to good activity observed. bas.bg bas.bg

Antifungal Activity

The investigation into this compound derivatives has also yielded promising antifungal agents. researchgate.net A series of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and tested for their activity against Candida albicans and Aspergillus niger. nih.gov One compound, in particular, showed moderate activity with a minimum inhibitory concentration (MIC) of 500 μg/ml against C. albicans and 750 μg/ml against A. niger. nih.gov

Similarly, new 1,2,3-triazol-2-amino thiazole hybrids demonstrated excellent antifungal properties, with some compounds being twice as active as the reference drug Griseofulvin against C. albicans. bohrium.com Molecular docking studies suggest these compounds fit into the active site of CYP51A1, a key enzyme in fungal ergosterol (B1671047) biosynthesis. bohrium.com

Another study focused on tetrazole derivatives connected to a benzimidazole molecule. ajgreenchem.com Two of these compounds were more effective against Candida albicans than the standard fluconazole (B54011), and another derivative showed greater efficacy against Candida glabrata. ajgreenchem.com The antifungal screening of coumarin-tetrazole derivatives also revealed moderate to good activity against Aspergillus fumigatus and Aspergillus niger. bas.bg

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound Type Fungal Strain(s) Key Findings Reference(s)
Phenyl(2H-tetrazol-5-yl)methanamine derivatives Candida albicans, Aspergillus niger MIC of 500 μg/ml against C. albicans and 750 μg/ml against A. niger for the most active compound. nih.gov nih.gov
1,2,3-Triazol-2-amino thiazole hybrids Candida albicans Some compounds were twice as active as Griseofulvin. bohrium.com bohrium.com
Benzimidazole-tetrazole derivatives Candida albicans, Candida glabrata Showed greater efficacy than fluconazole against certain strains. ajgreenchem.com ajgreenchem.com
Coumarin-tetrazole derivatives Aspergillus fumigatus, Aspergillus niger Moderate to good antifungal activity was observed. bas.bg bas.bg

Antimycobacterial Activity

Research has extended to the antimycobacterial potential of this compound derivatives, with some compounds showing significant promise. researchgate.net For example, a series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives and their analogs were evaluated against Mycobacterium tuberculosis (Mtb) H37Rv and two nontuberculous mycobacterial strains (M. avium and M. kansasii). plos.org Many of these compounds, particularly those with oxadiazole and thiadiazole scaffolds and benzylamino or C5-C9 alkylamino substitutions, exhibited potent activity with MIC values starting from ≤ 0.03 µM. plos.org Their mechanism of action is believed to involve the disruption of the mycobacterial cell wall. plos.org

In another study, novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine were synthesized and screened for their antimycobacterial activities. mdpi.com Additionally, a series of 4-(4-(1H-tetrazole-1-yl) aryl)-6-phenylpyrimidine-2-amines were synthesized and screened for their in vitro antitubercular activity. researchgate.net One compound, at a concentration of 10µg/ml, showed inhibitory action against the growth of M. tuberculosis. researchgate.net

Anticancer Research

The tetrazole scaffold is a recurring motif in the design of potential anticancer agents. researchgate.netontosight.aimdpi.comresearchgate.net Derivatives of this compound have been the focus of numerous studies investigating their ability to inhibit the growth of various cancer cell lines. ontosight.aiarkat-usa.org

Inhibition of Cancer Cell Line Growth

Several studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. ontosight.ai For example, new 3-(tetrazol-5-yl)-2-iminocoumarin derivatives were tested against six human tumor cell lines, with one compound showing activity against the HCT 116 colon cancer cell line with an IC50 value of 15 μM. scirp.org

In another investigation, two new series of tetrazole and morpholine (B109124) hybrid derivatives were synthesized and evaluated for their anticancer efficacy against histiocytic lymphoma (U-937) cells. arkat-usa.org Molecular docking studies suggested that some of these compounds interact effectively with tubulin. arkat-usa.org Furthermore, novel tetrazolic substituted para-toluenesulfonamide derivatives were synthesized, and their cytotoxicity was evaluated on the HT29 colon cancer cell line. researchgate.net One of these compounds displayed an IC50 value of 24.66 ± 4.51 µM, which was comparable to the known anticancer drug Cisplatin. researchgate.net

Azo-containing tetrazole derivatives have also been synthesized and tested for their anticancer activity. pnrjournal.com One such compound, featuring two tetrazole rings, exhibited a significant inhibitory effect on the proliferation of the MCF-7 breast cancer cell line. pnrjournal.com Additionally, pyrazoline-tetrazole derivatives have shown activity against colon (HCT-116), prostate (PC-3), and breast (MCF-7) cancer cell lines, with some compounds demonstrating IC50 values of 16 and 8 µg/mL against HCT-116 cells. mdpi.com

Table 3: Anticancer Activity of Selected this compound Derivatives

Compound Type Cancer Cell Line(s) Key Findings Reference(s)
3-(Tetrazol-5-yl)-2-iminocoumarin derivatives HCT 116 (Colon) IC50 of 15 μM for the most active compound. scirp.org scirp.org
Tetrazole and morpholine hybrids U-937 (Histiocytic Lymphoma) Showed anticancer efficacy; potential interaction with tubulin. arkat-usa.org arkat-usa.org
Tetrazolic substituted para-toluenesulfonamides HT29 (Colon) IC50 of 24.66 ± 4.51 µM for one derivative, comparable to Cisplatin. researchgate.net researchgate.net
Azo-containing tetrazole derivatives MCF-7 (Breast) A compound with two tetrazole rings showed the highest inhibitory effect. pnrjournal.com pnrjournal.com
Pyrazoline-tetrazole derivatives HCT-116 (Colon), PC-3 (Prostate), MCF-7 (Breast) IC50 values of 16 and 8 µg/mL against HCT-116 for two compounds. mdpi.com mdpi.com

Anti-inflammatory Research

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. researchgate.netresearchgate.netsphinxsai.com The tetrazole ring is a structural component of various compounds designed to inhibit inflammatory pathways. nih.gov

A series of 5-(pyridyl)-2H-tetrazol-2-acetic acids, esters, and amides were synthesized to explore their anti-inflammatory properties. nih.gov The position of the pyridyl substituent and the nature of the alpha-substituent were found to influence potency. nih.gov Generally, the order of anti-inflammatory potency was amide > ester > acid. nih.gov The most effective compound, 2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide, reduced inflammation by 53% at a specific dose. nih.gov

In another study, nineteen new compounds containing a tetrazole and/or cyanamide (B42294) moiety were designed as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. nih.gov Several of these compounds were further evaluated for their ulcerogenic liability and analgesic activity. nih.gov The anti-inflammatory activity of various 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles was also examined, with some derivatives containing a methoxy (B1213986) group showing good anti-inflammatory effects. globalresearchonline.net

Furthermore, the synthesis of 5-{β-[N-(2-substituted phenoxy methyl benzimidazolyl/imidazolyl) ethyl} tetrazoles and their subsequent screening for anti-inflammatory activity in albino mice has been reported. globalresearchonline.net Additionally, novel pyrazole (B372694) and pyrazoline derivatives have been developed and evaluated for their in vitro COX-1/COX-2 inhibitory activity, with some exhibiting potent anti-inflammatory effects. tandfonline.com

Enzyme Inhibition Studies

Antihypertensive Properties

Derivatives of 2H-tetrazole are a significant class of compounds investigated for their antihypertensive effects. researchgate.netkashanu.ac.ir The tetrazole ring is often used in medicinal chemistry as a bioisostere for the carboxylic acid group, which is a common feature in many biologically active molecules. nih.govacs.org This substitution can enhance metabolic stability and other beneficial physicochemical properties. acs.orgresearchgate.net The renin-angiotensin system (RAS) is a key regulator of blood pressure, and its modulation is a primary target for antihypertensive therapies. sphinxsai.com Many tetrazole derivatives exert their effects by interacting with components of this system, particularly as angiotensin II receptor blockers (ARBs). nih.govresearchgate.net

One of the most well-known applications of tetrazole-containing compounds in this area is the "sartan" class of drugs, which are widely used to treat high blood pressure. researchgate.net Research has focused on synthesizing and evaluating various derivatives to improve potency and pharmacological profiles. For instance, a study involving the synthesis of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives, which are derivatives of the drug valsartan (B143634), demonstrated retained antihypertensive potentials. nih.govresearchgate.netmdpi.com In this study, the derivative labeled AV2 was identified as the most potent in lowering blood pressure. nih.govresearchgate.netmdpi.com Another study on synthesized benzimidazole and benzindazole derivatives incorporating a biphenyl (B1667301) tetrazole moiety also showed significant antihypertensive activity, with some compounds exhibiting effects comparable to the reference drug Telmisartan. ekb.eg

Angiotensin II Receptor Antagonism Research

The primary mechanism behind the antihypertensive activity of many 2H-tetrazole-2-amine derivatives is the antagonism of the angiotensin II (AII) type 1 (AT1) receptor. sphinxsai.comresearchgate.net Angiotensin II is a potent vasoconstrictor, and by blocking its receptor, these compounds prevent its pressor effects, leading to a reduction in blood pressure. sphinxsai.com The biphenyl tetrazole structure is a characteristic feature of most developed AT1 receptor antagonists. sphinxsai.comresearchgate.net

Research has shown that the acidic group, often a tetrazole ring, at the 2'-position of the biphenyl is crucial for high affinity to the AT1 receptor and good oral antihypertensive potency. researchgate.net The tetrazole ring has been found to be a highly effective acidic isostere for the carboxylic acid group in this class of antagonists. researchgate.net The interaction of the tetrazole moiety with the AT1 receptor is complex and involves multiple contact points within the ligand-binding pocket, including residues like Lys199 and His256. researchgate.net However, this binding does not appear to involve a conventional salt bridge but rather a unique lysine-aromatic interaction. researchgate.net

Numerous studies have aimed to design and synthesize novel AT1 receptor antagonists based on the tetrazole scaffold. A study focused on 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives, evaluating them as a new class of angiotensin-II receptor antagonists. nih.govmdpi.com Similarly, the design of imidazolones with a [2'-(tetrazol-5-yl)biphenylyl]methyl group led to potent and specific nonpeptide AT1 antagonists, with IC50 values in the nanomolar range for inhibiting [125I]AII binding. ebi.ac.uk One such compound, SR 47436, proved to be orally active in conscious rats and was advanced into clinical trials for hypertension treatment. ebi.ac.uk

Compound SeriesKey FindingMechanismReference
Valsartan Ester DerivativesDerivative AV2 was the most potent against hypertension among the synthesized compounds.Angiotensin-II Receptor Antagonism researchgate.net, mdpi.com, nih.gov
Benzimidazole/Benzindazole Derivatives with Biphenyl TetrazoleCompounds TG1 and TG3 showed antihypertensive activity comparable to Telmisartan.Angiotensin II (AT1) Receptor Antagonism ekb.eg
Imidazolone Derivatives with Biphenyl TetrazoleCompound 21 (SR 47436) was orally active and antagonized the AII pressor response. IC50 values in the nanomolar range.Competitive inhibition of [125I]AII binding to the AT1 receptor. ebi.ac.uk

Other Investigated Biological Activities

Beyond their well-documented antihypertensive effects, derivatives of 2H-tetrazole-2-amine have been explored for a variety of other potential therapeutic applications. The unique structural and electronic properties of the tetrazole ring make it a versatile scaffold in medicinal chemistry. mdpi.com

DNA Binding and Cleavage Activity

Certain metal complexes of tetrazole derivatives have been shown to interact with and cleave DNA, suggesting potential applications in the development of novel therapeutic agents. A study on new Cu(II) complexes synthesized from isomeric pyridyl-tetrazole ligands, including 2-(2-vinyl-2H-tetrazol-5-yl)pyridine, investigated their binding to calf thymus DNA (CT-DNA). ijacskros.com The study found that all the complexes bind to DNA with high affinity, with binding constants (Kb) in the range of 4.0–6.2 × 10^4 M−1. ijacskros.com The binding is thought to occur through π-stacking interactions of the planar pyridyl-tetrazole rings with the DNA base pairs. ijacskros.com

These copper complexes also demonstrated the ability to cleave double-stranded pBR322 circular plasmid DNA. ijacskros.com The cleavage activity was enhanced in the presence of H2O2, indicating that the mechanism likely involves the generation of oxidative free radicals, such as hydroxyl radicals (•OH), which then attack the DNA structure. ijacskros.com Similarly, other studies on mixed-ligand copper(II)-sulfonamide complexes have shown that the nature of the derivative influences the type of interaction with DNA and the efficiency of DNA cleavage. rsc.org The ability of these complexes to inflict DNA damage at a cellular level has also been verified in yeast and human tumor cell models. rsc.org

Complex TypeActivityKey FindingReference
Pyridyl-Tetrazole Cu(II) ComplexesDNA BindingBinding constants (Kb) in the range of 4.0–6.2 × 10^4 M−1 with CT-DNA. ijacskros.com
Pyridyl-Tetrazole Cu(II) ComplexesDNA CleavageCleaved pBR322 plasmid DNA via an oxidative mechanism. ijacskros.com
Mixed-ligand copper(II)–sulfonamide complexesDNA Binding & CleavageThe N-sulfonamide derivative plays an important role in governing the type of interaction with DNA. rsc.org

Potential as Growth Hormone Secretagogues

Tetrazole-based compounds have been identified as potent growth hormone secretagogues (GHS), which are substances that stimulate the release of growth hormone from the pituitary gland. A tetrazole-based peptidomimetic, designated BMS-317180, was discovered to be a potent, novel, and orally effective human GHS. researchgate.netnih.gov This compound, 4-(hydroxybutyl)carbamic acid 2-{5-[1-(2-amino-2-methylpropionylamino)-2-benzyloxyethyl]tetrazol-1-yl}ethyl ester, showed an excellent safety profile in preclinical studies and was advanced into clinical development. researchgate.netnih.gov

Further research into N1 substituted tetrazole amides led to the identification of even more potent GHS analogs. researchgate.net One such analog displayed excellent in vivo activity, increasing plasma growth hormone levels tenfold in a rat model. researchgate.net These findings highlight the potential of tetrazole derivatives in treating conditions related to growth hormone deficiency.

Analgesic and Antinociceptive Activities

The tetrazole scaffold has been incorporated into various molecular structures to explore their potential as analgesic and antinociceptive agents. researchgate.net A study on novel racecadotril-tetrazole-amino acid derivatives found that most of the synthesized compounds exhibited moderate to good analgesic effects in hot plate and tail-flick tests, with some being more potent than the parent drug, racecadotril. nih.govresearchgate.net The analgesic effect of the most potent compounds could be mediated through the opioidergic system, as it was enhanced by morphine and antagonized by naloxone. nih.govresearchgate.net

In another study, phenothiazine (B1677639) derivatives containing a tetrazole moiety in the side chain were reported to be effective analgesics. researchgate.net Specifically, 5-[b-(Phenothiazinyl-10-yl)ethyl]-1-(acyl)-1,2,3,4-tetrazole derivatives were synthesized and evaluated. scribd.com One compound, 5-[b-(phenothiazinyl-10-yl)ethyl]-1-(p-nitrobenzoyl)-1,2,3,4-tetrazole, showed promising analgesic activity. scribd.com Another investigation of novel tetrazole derivatives found them to be promising analgesic agents, with one compound showing 359% analgesic activity in the tail flick method. ymerdigital.com

Inhibition of Phosphodiesterases (PDEs)

Certain 2H-tetrazole-2-amine derivatives have been investigated as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP. A series of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives were synthesized and evaluated as selective inhibitors of cyclic nucleotide phosphodiesterase (PDE) enzymes. mdpi.com Specifically, these compounds were studied for their potential as cardiotonic agents through the inhibition of PDE3. mdpi.com

In a different line of research, a tetrazole derivative was identified as a potent inhibitor of TbrPDEB1, a phosphodiesterase from the parasite Trypanosoma brucei. uantwerpen.be The high potency of this compound was hypothesized to originate from the interaction of its tetrazole-containing side chain with a parasite-specific pocket in the enzyme, which is absent in human PDEs. uantwerpen.be This suggests that tetrazole derivatives could be developed as selective inhibitors for treating parasitic diseases. Additionally, diacylhydrazine derivatives of 2-(5-(pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide have been studied as potential inhibitors of nucleotide pyrophosphatase/phosphodiesterase. researchgate.net

Future Research Directions and Emerging Areas

Exploration of Structure-Activity Relationships (SAR)

A critical area of ongoing research is the systematic exploration of Structure-Activity Relationships (SAR) to guide the rational design of new derivatives with enhanced efficacy and specificity. Studies on valsartan (B143634) derivatives, which feature a tetrazole ring, have shown that the nature and position of substituents on associated aryl groups are key determinants of their urease inhibitory activity. nih.gov For instance, the derivative AV2 was identified as a particularly potent inhibitor within its series, highlighting the impact of specific structural modifications. nih.gov

Future SAR studies are expected to focus on:

Systematic Substituent Modification: Investigating a broader range of electron-donating and electron-withdrawing groups at various positions on the core structure to map their influence on biological activity.

Pharmacophore Modeling: Developing detailed pharmacophore models to better understand the key chemical features required for interaction with specific biological targets.

Quantitative SAR (QSAR): Employing QSAR models to correlate physicochemical properties with biological activities, enabling more accurate prediction of the potency of novel compounds.

Analysis of novel thiopyrano[2,3-b]quinolines containing tetrazole moieties has revealed that the nature and placement of substituents on both the tetrazole ring and the quinoline scaffold significantly impact antiviral activity. mdpi.com This underscores the importance of fine-tuning molecular architecture to optimize therapeutic effects.

Development of New Synthetic Strategies and Green Chemistry Approaches

The synthesis of tetrazole derivatives is evolving, with a strong emphasis on developing more efficient, sustainable, and environmentally benign methodologies. Traditional methods are being supplanted by innovative strategies that offer higher yields, milder reaction conditions, and reduced waste.

Key emerging strategies include:

One-Pot Syntheses: The development of one-pot reactions, such as the 1,3-dipolar cycloaddition/diazotization sequence, allows for the creation of 2,5-disubstituted tetrazoles from readily available nitriles in a single, streamlined process. organic-chemistry.org

Metal-Free Reactions: A shift towards metal-free catalysis, utilizing reagents like diaryliodonium salts for the N2-arylation of 5-substituted-1H-tetrazoles, avoids the environmental and economic costs associated with transition metals. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation to facilitate the conversion of primary alcohols and aldehydes into nitriles, which then undergo cycloaddition, has been shown to produce tetrazoles in high yields with shorter reaction times. organic-chemistry.org

Nanocatalysis: Nanomaterials are emerging as highly efficient catalysts for tetrazole synthesis due to their high surface-area-to-volume ratio and reusability. nih.govrsc.org Catalytic systems based on copper, magnetic nanoparticles, and various composites are being explored to promote green synthesis. nih.gov

Green Solvents: Research is focused on replacing hazardous organic solvents with greener alternatives, such as water or ethanol, and developing solvent-free methodologies to minimize environmental impact. jchr.org A study highlighted a novel synthesis for 1H-tetrazoles using a copper (II) complex in DMSO, which improves yields while avoiding toxic reagents. jchr.org

These green chemistry approaches are crucial for the sustainable production of tetrazole-based compounds for pharmaceutical and industrial applications. jchr.org

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational modeling has become an indispensable tool in the study of 2H-tetrazol-2-amine derivatives, providing deep insights into their behavior at the molecular level. These methods are accelerating the discovery process by enabling the prediction of properties and the elucidation of reaction and interaction mechanisms.

Current and future applications of computational modeling include:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of tetrazole derivatives to the active sites of biological targets. For example, docking studies have been employed to understand the interactions of valsartan analogs with the urease enzyme and to identify the binding modes of antiviral compounds within the M2 channel of the influenza virus. nih.govmdpi.com

Quantum Chemical Calculations: These calculations are used to investigate the electronic structure of tetrazole-containing molecules, which can help explain their reactivity and physical properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to establish mathematical relationships between the chemical structure of tetrazole derivatives and their biological activity, aiding in the design of more potent compounds. jchemlett.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how these molecules interact with their biological targets over time, offering insights into the stability of ligand-receptor complexes and the conformational changes that may occur upon binding. jchemlett.com

These computational approaches not only rationalize experimental findings but also guide the design of new experiments, making the drug discovery and material design process more efficient and targeted.

Designing for Tailored Functional Properties in New Materials

The unique nitrogen-rich structure of the tetrazole ring makes it an excellent building block for the development of advanced functional materials, particularly high-energy-density materials (HEDMs). Research in this area focuses on designing molecules with specific properties for various applications.

An energetic material precursor, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, has been synthesized and characterized, demonstrating the utility of the aminotetrazole core in creating new energetic compounds. researchgate.net The development of energetic metal-organic frameworks (E-MOFs) represents a significant advancement, combining the energetic properties of tetrazole ligands with the structural stability of MOFs. at.ua For example, E-MOFs constructed with bis(tetrazole)methane and metal ions like copper and manganese have shown high thermal stability and impressive energy density. at.ua

Future design strategies for new materials will likely involve:

Tuning Sensitivity and Performance: Modifying the structure of tetrazole-based ligands and the choice of metal centers to precisely control the sensitivity and energetic output of the resulting materials.

Enhancing Thermal Stability: Incorporating features that increase the thermal decomposition temperature, a critical factor for the safety and reliability of energetic materials.

Developing Multifunctional Materials: Creating materials that combine energetic properties with other functionalities, such as catalytic activity or biocidal capabilities, for specialized applications. at.ua

Expanding the Scope of Coordination Complexes and MOFs

The tetrazole moiety is a versatile ligand in coordination chemistry due to its multiple nitrogen atoms, which can coordinate to metal centers in various modes. This has led to the construction of a diverse range of coordination polymers (CPs) and metal-organic frameworks (MOFs) with interesting topologies and functionalities. unimi.it

Recent research has demonstrated the synthesis of new MOFs using ligands like 5-[(2H-tetrazol-5-yl)amino]isophthalic acid with zinc and cadmium. researchgate.netnih.gov These materials exhibit complex three-dimensional structures with channel systems and have shown potential for gas sorption and separation. researchgate.netnih.gov The introduction of secondary functional groups, such as β-diketones, onto tetrazole-containing ligands offers enhanced control over the stereochemistry at the metal center and leads to novel structural motifs. unimi.it

Future research is aimed at:

Designing Novel Ligands: Synthesizing new multifunctional tetrazole-carboxylate and other hybrid ligands to create MOFs with tailored pore sizes, shapes, and chemical environments. scielo.br

Exploring Catalytic Applications: Investigating the catalytic activity of tetrazole-based coordination complexes in various organic transformations, leveraging the unique environment of the metal centers. scielo.br

Developing Functional MOFs: Creating MOFs with specific applications in areas such as gas storage, chemical sensing, and drug delivery by carefully selecting the organic linkers and metal nodes.

Investigating Anticancer Properties: Exploring the potential of coordination complexes derived from tetrazole ligands as anticancer agents, as some Zn(II) complexes have shown the ability to inhibit cancer cell proliferation. nih.gov

The structural diversity and tunable properties of these materials make them a promising area for continued exploration. nih.gov

Investigating Novel Biological Targets and Therapeutic Pathways

Derivatives of this compound are being investigated for a wide array of biological activities, targeting various diseases through different mechanisms of action. researchgate.net The tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering similar acidity but improved metabolic stability and pharmacokinetic properties.

Current research has identified several promising therapeutic targets:

Angiotensin II Receptors: Valsartan and its derivatives, which contain a tetrazole moiety, are well-established angiotensin II receptor antagonists used for treating hypertension. nih.govnih.gov

Urease: Certain tetrazole derivatives have shown potent urease inhibitory activity, which is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori. nih.govnih.govresearchgate.net

Antimicrobial and Antifungal Targets: Numerous tetrazole-containing compounds have demonstrated broad-spectrum antimicrobial and antifungal activities, making them candidates for the development of new anti-infective agents. researchgate.netmdpi.com

Antiviral Targets: Specific tetrazole derivatives have shown activity against viruses, such as influenza, by interacting with targets like the M2 channel. mdpi.com

Anticancer Pathways: Tetrazole-based coordination complexes and organic derivatives are being explored for their ability to inhibit the proliferation of cancer cells, with targets including tubulin and various signaling pathways. nih.gov

Future research will likely expand to include a wider range of biological targets, driven by high-throughput screening and a deeper understanding of the structure-activity relationships that govern their therapeutic effects. The broad bio-activities of these compounds, including anti-inflammatory, antidiabetic, and anticonvulsant effects, suggest a rich field for future therapeutic development. researchgate.net

Q & A

How can researchers design an efficient synthetic route for 2H-Tetrazol-2-amine with high purity?

Methodological Answer:
A robust synthetic strategy involves optimizing reaction conditions, such as solvent choice, temperature, and catalysts. For example, hydrazine derivatives can react with nitriles or thioureas under acidic conditions to form tetrazole rings. Evidence from heterocyclic synthesis (e.g., benzo[d]thiazol-2-amine preparation in ) highlights the importance of stepwise purification (e.g., recrystallization from ethanol) and characterization via NMR and mass spectrometry. To avoid side reactions, control the stoichiometry of reagents and monitor reaction progress using TLC. For purity validation, differential scanning calorimetry (DSC) can confirm melting points and phase transitions .

What advanced techniques are recommended for resolving contradictions in crystallographic data of this compound derivatives?

Methodological Answer:
When crystallographic data conflicts arise (e.g., disordered atoms or twinning), use software suites like SHELXL for refinement and ORTEP-3 for visualization . For high-resolution data, SHELXL’s twin refinement tools can model twinning parameters. Cross-validate results with independent datasets and compare bond lengths/angles against standard values from the Cambridge Structural Database. If ambiguities persist, consider alternative space groups or solvent masking techniques .

How can computational methods enhance the design of this compound-based bioactive compounds?

Methodological Answer:
Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities of this compound derivatives to target proteins (e.g., antimicrobial enzymes). Pair docking with density functional theory (DFT) calculations to optimize electronic properties and assess frontier molecular orbitals for reactivity. For instance, thiazole-containing analogs (e.g., 5-(5-methylpyrazin-2-yl)thiazol-2-amine) showed enhanced antimicrobial activity due to π-π stacking interactions, as validated by spectral and biological data .

What experimental protocols are critical for validating the biological activity of this compound derivatives?

Methodological Answer:
Use in vitro assays to evaluate antimicrobial, anticancer, or enzyme-inhibitory effects. For example:

  • Antimicrobial Testing : Follow CLSI guidelines with agar dilution methods against S. aureus and E. coli, reporting minimum inhibitory concentrations (MICs) .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7), normalizing results to positive controls like doxorubicin .
  • Enzyme Inhibition : Use spectrophotometric assays (e.g., α-glucosidase inhibition for diabetes research) with IC₅₀ calculations .

How should researchers address low yields in the synthesis of this compound analogs?

Methodological Answer:
Low yields often stem from competing reactions or unstable intermediates. To mitigate:

  • Optimize Reaction Conditions : Use microwave-assisted synthesis to reduce reaction times and improve selectivity .
  • Protecting Groups : Introduce temporary groups (e.g., Boc) to stabilize reactive amines during multi-step syntheses .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps, as seen in indazole derivatives .

What spectroscopic methods are most reliable for characterizing this compound derivatives?

Methodological Answer:
Combine multiple techniques:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry and purity. For example, aromatic protons in 1H-benzimidazol-2-amine resonate at δ 7.2–7.8 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isomers via exact mass matching (e.g., C₇H₇N₃ for 1H-benzimidazol-2-amine: 133.1506 g/mol ).
  • IR Spectroscopy : Identify NH stretching (3200–3400 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .

How can researchers ensure reproducibility in the synthesis of this compound derivatives?

Methodological Answer:

  • Detailed Protocols : Document reaction parameters (e.g., pH, inert gas use) as in hydrazine-mediated syntheses .
  • Standardized Characterization : Adopt IUPAC guidelines for reporting melting points, yields, and spectral data .
  • Cross-Lab Validation : Share samples with independent labs for XRD or HPLC validation, as done for benzo[d]thiazol-2-amine derivatives .

What safety considerations are critical when handling this compound and its intermediates?

Methodological Answer:

  • Waste Management : Segregate reaction waste (e.g., hydrazine byproducts) and consult professional disposal services to prevent environmental contamination .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods, especially when working with bromine/glacial acetic acid mixtures .
  • Toxicity Screening : Refer to SDS sheets for acute toxicity data (e.g., LD₅₀ values) and implement emergency protocols for spills .

How do structural modifications of this compound influence its physicochemical properties?

Methodological Answer:
Substituents alter solubility, stability, and bioactivity:

  • Electron-Withdrawing Groups (e.g., -NO₂): Increase acidity of the tetrazole NH, enhancing metal coordination potential .
  • Hydrophobic Moieties (e.g., aryl groups): Improve membrane permeability, critical for antimicrobial activity .
  • Steric Effects : Bulky groups (e.g., tert-butyl) can hinder enzymatic degradation, prolonging in vivo half-life .

What strategies are effective for scaling up this compound synthesis without compromising purity?

Methodological Answer:

  • Continuous Flow Reactors : Minimize side reactions via precise temperature and mixing control .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.